molecular formula C15H15N5O2 B2992818 3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893925-40-1

3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2992818
CAS No.: 893925-40-1
M. Wt: 297.318
InChI Key: CXJTYOYWJXLSRE-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a triazole ring fused with a pyrimidine ring. The specific compound you mentioned, “3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one”, appears to have additional functional groups attached to this core structure, which could potentially influence its properties and activities.


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on their substituents . For instance, they can undergo oxidative radical cyclization with di-tert-butyl peroxide (DTBP) .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Hassneen and Abdallah (2003) details the preparation of new derivatives by the condensation of specific precursor compounds with dimethylformamide dimethylacetal (DMFDMA). This process yielded compounds with potential applications in synthetic organic chemistry and drug development, highlighting the versatility of triazolopyrimidin-7-one derivatives in synthesizing complex molecular structures (Hassneen & Abdallah, 2003).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Kumar et al. (2009) synthesized new derivatives of triazolopyrimidines and tested them for antibacterial activity. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting the potential of these compounds in addressing antibiotic resistance and developing new antibacterial drugs (Kumar et al., 2009).

Heterocyclic Chemistry

The compound and its derivatives also play a crucial role in heterocyclic chemistry, serving as precursors for synthesizing various heterocyclic compounds. A study by Abu-Hashem and Gouda (2017) utilized triazolopyrimidine derivatives to synthesize novel quinoline, chromene, and pyrazole derivatives, showcasing the broad utility of these compounds in creating diverse heterocyclic structures with potential therapeutic applications (Abu‐Hashem & Gouda, 2017).

Cardiovascular Agents

Triazolopyrimidine derivatives have also been investigated for their potential as cardiovascular agents. Novinson et al. (1982) explored the synthesis of 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cyclic 3',5'-monophosphate phosphodiesterase. These compounds showed promising results in increasing cardiac output in animal models, indicating their potential in developing new treatments for cardiovascular diseases (Novinson et al., 1982).

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-9-4-10(2)6-12(5-9)20-14-13(17-18-20)15(22)19(8-16-14)7-11(3)21/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJTYOYWJXLSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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